molecular formula C11H18ClNO2 B2740944 2-Chloro-1-(3-cyclopropyl-3-methylmorpholin-4-yl)propan-1-one CAS No. 2167437-93-4

2-Chloro-1-(3-cyclopropyl-3-methylmorpholin-4-yl)propan-1-one

Cat. No.: B2740944
CAS No.: 2167437-93-4
M. Wt: 231.72
InChI Key: MWFIFWFYNZNFEM-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-cyclopropyl-3-methylmorpholin-4-yl)propan-1-one is an organic compound with a complex structure that includes a chloro group, a cyclopropyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(3-cyclopropyl-3-methylmorpholin-4-yl)propan-1-one typically involves multiple steps. One common method includes the reaction of a suitable precursor with chloroform and a base to introduce the chloro group. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3-cyclopropyl-3-methylmorpholin-4-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace the chloro group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-Chloro-1-(3-cyclopropyl-3-methylmorpholin-4-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3-cyclopropyl-3-methylmorpholin-4-yl)propan-1-one involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the morpholine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(3-cyclopropylmorpholin-4-yl)propan-1-one
  • 2-Chloro-1-(3-methylmorpholin-4-yl)propan-1-one
  • 2-Chloro-1-(3-cyclopropyl-3-methylmorpholin-4-yl)butan-1-one

Uniqueness

2-Chloro-1-(3-cyclopropyl-3-methylmorpholin-4-yl)propan-1-one is unique due to the presence of both the cyclopropyl and methyl groups on the morpholine ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to distinct properties and applications compared to similar compounds.

Properties

IUPAC Name

2-chloro-1-(3-cyclopropyl-3-methylmorpholin-4-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO2/c1-8(12)10(14)13-5-6-15-7-11(13,2)9-3-4-9/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFIFWFYNZNFEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCOCC1(C)C2CC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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